molecular formula C9H3F16I B3332816 1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane CAS No. 922524-02-5

1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane

Cat. No. B3332816
CAS RN: 922524-02-5
M. Wt: 542.00 g/mol
InChI Key: LASSFECWGDYERA-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane, also known as Perfluoro-8-iodononane (PF-8), is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PF-8 is a perfluoroalkyl iodide that contains 16 fluorine atoms and one iodine atom, which makes it highly reactive and useful in various chemical reactions.

Mechanism of Action

PF-8 acts as a strong oxidizing agent and can react with various organic compounds, leading to the formation of new compounds. The mechanism of action of PF-8 involves the transfer of iodine atoms from the PF-8 molecule to the organic compound, leading to the formation of iodinated products.
Biochemical and Physiological Effects:
PF-8 has not been extensively studied for its biochemical and physiological effects. However, studies have shown that PF-8 can cause oxidative stress and damage to cells in vitro. Further studies are needed to fully understand the potential health effects of PF-8 exposure.

Advantages and Limitations for Lab Experiments

PF-8 has several advantages for use in lab experiments, including its high reactivity towards various organic compounds and its ability to act as a strong oxidizing agent. However, PF-8 is also highly reactive and can be difficult to handle, requiring careful control of temperature and pressure during synthesis.

Future Directions

Future research on PF-8 could focus on its potential use in the synthesis of new organic compounds, including pharmaceuticals and agrochemicals. Additionally, further studies are needed to fully understand the potential health effects of PF-8 exposure and to develop methods for safe handling and use of the compound in the laboratory.

Scientific Research Applications

PF-8 has been widely used in scientific research due to its unique properties, including its ability to act as a strong oxidizing agent and its high reactivity towards various organic compounds. PF-8 has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-hexadecafluoro-8-iodononane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F16I/c10-3(11,1-2(26)4(12,13)14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)25/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASSFECWGDYERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)I)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F16I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730539
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

922524-02-5
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane
Reactant of Route 3
1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane
Reactant of Route 4
1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane
Reactant of Route 5
1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Hexadecafluoro-8-iodononane

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